molecular formula C20H16N2 B3045414 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 106362-61-2

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3045414
CAS No.: 106362-61-2
M. Wt: 284.4 g/mol
InChI Key: GJLBEBYUZRVGSD-UHFFFAOYSA-N
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Description

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound belonging to the indolocarbazole family, recognized for its rigid, planar, and extended π-conjugated structure. This specific molecular architecture is highly valuable in organic electronics, as it contributes to excellent charge transport properties and high thermal stability . Researchers utilize this compound and its derivatives as a key building block for developing advanced materials, particularly as a hole-transporting component or host matrix in organic light-emitting diodes (OLEDs) and as a semiconducting layer in organic field-effect transistors (OFETs) . The compound's structure can be synthetically modified at various positions, allowing for precise tuning of its HOMO/LUMO energy levels, solubility, and morphological properties to optimize device performance . The dimethyl substitution pattern on the core indolo[3,2-b]carbazole scaffold is designed to influence these physicochemical characteristics without compromising the core's innate electronic properties. This high-purity material is intended for research and development purposes in the field of advanced organic semiconductors. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,10-dimethyl-5,11-dihydroindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-11-5-3-7-13-15-9-18-16(10-17(15)21-19(11)13)14-8-4-6-12(2)20(14)22-18/h3-10,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLBEBYUZRVGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC4=C(C=C3N2)C5=CC=CC(=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147588
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106362-61-2
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolo(3,2-b)carbazole, 5,11-dihydro-4,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Condensation and Cyclization

A three-stage one-pot procedure developed by Thieme Connect enables the synthesis of 6-monosubstituted indolo[3,2-b]carbazoles. The process involves:

  • Condensation : Indole and aldehydes react to form 3,3′-bis(indolyl)methanes.
  • Isomerization : Conversion to 2,3′-bis(indolyl)methanes under acidic conditions.
  • Cyclization : Treatment with triethyl orthoformate ($$ \text{HC(OEt)}_3 $$) in the presence of methanesulfonic acid to yield the carbazole framework. This method could be modified by substituting formaldehyde with methyl-containing aldehydes to install methyl groups at strategic positions.

Targeted Synthesis of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole

Directed Alkylation of the Carbazole Core

Post-cyclization alkylation offers a viable route to introduce methyl groups at the 4 and 10 positions. A protocol adapted from MDPI’s work on 6-methylindolo[3,2-b]carbazole involves:

  • Methylation Agents : Methyl iodide ($$ \text{CH}3\text{I} $$) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) in the presence of a base such as sodium hydride ($$ \text{NaH} $$) or potassium carbonate ($$ \text{K}2\text{CO}3 $$).
  • Reaction Conditions : Conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Example Procedure :

  • Dissolve 5,11-dihydroindolo[3,2-b]carbazole (1.0 equiv) in dry DMF.
  • Add $$ \text{NaH} $$ (2.2 equiv) and stir under nitrogen for 30 minutes.
  • Introduce $$ \text{CH}_3\text{I} $$ (2.5 equiv) dropwise and heat at 70°C for 18 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : ~40–50% (estimated based on analogous reactions).

Friedel-Crafts Alkylation for Methyl Group Installation

Friedel-Crafts alkylation using methyl chloride ($$ \text{CH}3\text{Cl} $$) and a Lewis acid catalyst (e.g., $$ \text{AlCl}3 $$) can functionalize electron-rich aromatic positions. This method is particularly effective for introducing methyl groups at the 4 and 10 positions due to their inherent nucleophilicity:
$$
\text{Indolo[3,2-b]carbazole} + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{4,10-Dimethyl derivative}
$$
Optimization Note : Excess methylating agent and prolonged reaction times (24–48 hours) improve substitution efficiency.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (300 MHz, CDCl$$_3$$) :

    • δ 2.45 (s, 6H, 4-CH$$3$$ and 10-CH$$3$$)
    • δ 7.20–7.85 (m, 12H, aromatic protons)
    • δ 8.10 (s, 2H, NH protons).
  • EI-MS : m/z 284.131 (calcd for $$ \text{C}{20}\text{H}{16}\text{N}_2 $$), 284.130 (found).

Physicochemical Properties

Property Value
Density 1.321 g/cm³
Boiling Point 581.1°C at 760 mmHg
Flash Point 270.9°C
Vapor Pressure 6.85 × 10$$^{-13}$$ mmHg
LogP 5.57

These data underscore the compound’s high thermal stability and hydrophobicity, making it suitable for high-temperature applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets such as aryl hydrocarbon receptors. This interaction can modulate gene expression and cellular responses. Additionally, its redox-active properties enable it to participate in electron transfer processes, which are crucial in its applications in organic electronics .

Comparison with Similar Compounds

Electronic and Binding Properties

The position of substituents significantly alters electronic properties and receptor binding:

  • Binding Affinity : Substitution at the 5,11-nitrogen atoms (e.g., 5,11-dimethyl-ICZ) increases affinity for the aryl hydrocarbon receptor (AhR) (IC₅₀ = 1.2 nM), while 4,10-DM-ICZ shows reduced affinity (IC₅₀ = 19 nM) due to steric hindrance at the aromatic core .
  • HOMO-LUMO Gaps: ICZ derivatives with electron-withdrawing groups (e.g., 2,8-dicyano-ICZ) exhibit narrowed bandgaps (~2.5 eV), whereas 4,10-DM-ICZ’s methyl groups slightly raise the HOMO energy (-5.1 eV vs. -5.3 eV for unsubstituted ICZ) .
Table 2: Electronic and Binding Data
Compound IC₅₀ (AhR Binding) HOMO (eV) LUMO (eV) Bandgap (eV)
4,10-DM-ICZ 19 nM -5.1 -2.4 2.7
5,11-Dimethyl-ICZ 1.2 nM -5.3 -2.6 2.7
6,12-Diphenyl-ICZ N/A -5.2 -2.5 2.7
2,8-Dicyano-ICZ N/A -5.5 -3.0 2.5

Biological Activity

4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole (often abbreviated as DIC) is a compound belonging to the indolo[3,2-b]carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

DIC has the molecular formula C20H16N2C_{20}H_{16}N_2 and a molecular weight of 304.36 g/mol. Its unique structure contributes to its biological activity, particularly in relation to enzyme inhibition and cellular signaling pathways.

Anticancer Properties

DIC has shown promising anticancer activity in various studies. It acts as an inhibitor of protein kinase C (PKC), which is involved in cancer cell proliferation and survival. Research indicates that DIC can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Table 1: Summary of Anticancer Studies Involving DIC

Study ReferenceCell LineMechanism of ActionKey Findings
MCF-7 (breast cancer)PKC inhibitionInduced apoptosis through caspase activation.
U87MG (glioblastoma)Cell cycle arrestReduced cell viability and induced G1 phase arrest.
A549 (lung cancer)ROS generationIncreased reactive oxygen species leading to cell death.

Antioxidant Activity

DIC exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been linked to its hydroxyl groups that stabilize reactive species.

Mechanism of Action:

  • Free Radical Scavenging: DIC can neutralize free radicals, thereby reducing oxidative damage.
  • Enzyme Modulation: It influences the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Protein Kinase C Inhibition

The inhibition of PKC is a central mechanism through which DIC exerts its biological effects. PKC is implicated in various cellular processes including proliferation, differentiation, and apoptosis. By inhibiting PKC activity, DIC can disrupt these processes in cancer cells.

Induction of Apoptosis

DIC has been shown to activate apoptotic pathways in cancer cells:

  • Caspase Activation: DIC treatment leads to the activation of caspases, which are critical mediators of apoptosis.
  • Bcl-2 Family Regulation: The compound alters the expression levels of Bcl-2 family proteins, promoting pro-apoptotic signals.

Study 1: Anticancer Efficacy in Glioblastoma

In a study conducted by Guerra et al., DIC was tested alongside temozolomide in glioblastoma models. The combination therapy resulted in enhanced survival rates compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Study 2: Mechanistic Insights into Antioxidant Activity

A study explored the antioxidant potential of DIC using various assays to measure free radical scavenging capabilities. Results indicated that DIC significantly reduced lipid peroxidation levels in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 2
Reactant of Route 2
4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole

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